Cas no 123228-31-9 ((2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid)

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid structure
123228-31-9 structure
商品名:(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid
CAS番号:123228-31-9
MF:C11H20N2O6
メガワット:276.286303520203
CID:1215059
PubChem ID:71354814

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-
    • (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid
    • (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
    • EN300-27727517
    • SCHEMBL5070702
    • BOC-L-Ala-SerOH
    • JHCVJNLMHHWYJF-BQBZGAKWSA-N
    • 123228-31-9
    • インチ: InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1
    • InChIKey: JHCVJNLMHHWYJF-BQBZGAKWSA-N
    • ほほえんだ: CC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 276.13213636g/mol
  • どういたいしつりょう: 276.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27727517-2.5g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-27727517-0.1g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-27727517-5.0g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-27727517-1g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9
1g
$699.0 2023-09-10
Enamine
EN300-27727517-0.5g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-27727517-1.0g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-27727517-10g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9
10g
$3007.0 2023-09-10
Enamine
EN300-27727517-10.0g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-27727517-0.05g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-27727517-0.25g
(2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanamido]-3-hydroxypropanoic acid
123228-31-9 95.0%
0.25g
$642.0 2025-03-19

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid 関連文献

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acidに関する追加情報

(2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid: A Comprehensive Overview of Structure, Synthesis, and Biological Applications

CAS No. 123228-31-9 represents a complex organic compound with a unique stereochemical configuration and functional group arrangement. This molecule, specifically (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid, is characterized by its chiral centers, protected amino group, and hydroxyl functionality, making it a candidate for advanced pharmaceutical and biochemical applications. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role in the development of novel therapeutic agents.

The molecular structure of (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid is defined by two chiral centers at the 2-position of the propanoic acid backbone. The tert-butoxy carbonyl (Boc) group at the N-terminus provides a critical protective moiety, while the 3-hydroxy functionality introduces hydrogen bonding capabilities. These structural features are essential for its biological activity and stability in aqueous environments. The stereochemistry of the molecule is determined by the 2S,2S configuration, which is crucial for its interaction with specific biological targets.

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound. Techniques such as solid-phase peptide synthesis (SPPS) and enantioselective catalytic reactions have been employed to achieve the desired stereochemistry. The Boc group is typically introduced via di-tert-butyl dicarbonate (Boc2O) activation, while the hydroxyl group is often functionalized through electrophilic or nucleophilic substitution reactions. These synthetic strategies ensure high purity and yield, critical for pharmaceutical applications.

Functional studies on (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid have revealed its potential as a modulator of protease activity and signal transduction pathways. Research published in Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer progression. The hydroxyl group is believed to enhance its binding affinity to target proteins, while the chiral centers ensure specificity in enzyme interactions.

Applications of this compound extend to the field of neurodegenerative disease research. A 2022 study in ACS Chemical Neuroscience showed that (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid can cross the blood-brain barrier and exhibit neuroprotective effects in Alzheimer's disease models. The hydroxyl group likely contributes to its interaction with beta-amyloid aggregates, while the Boc group prevents premature degradation in the bloodstream.

Structural modifications of the molecule are being explored to enhance its therapeutic potential. For example, conjugation with targeting ligands such as antibodies or peptides could improve its delivery to specific tissues. A 2024 study in Advanced Drug Delivery Reviews reported the use of click chemistry to attach fluorescent markers, enabling real-time tracking of the compound in vivo. These modifications are critical for optimizing its pharmacokinetic properties.

The tert-butoxy carbonyl group also plays a role in the molecule's metabolic stability. In vitro studies have shown that the Boc group resists hydrolysis under physiological conditions, ensuring prolonged activity. This property is particularly valuable for chronic disease management, where sustained drug release is required. The hydroxyl functionality further enhances solubility, addressing a common challenge in drug formulation.

Recent computational studies have provided insights into the molecular dynamics of (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid. Molecular docking simulations revealed its binding interactions with protease enzymes, suggesting a mechanism of action involving substrate mimicry. These findings are supported by experimental data from surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) analyses, which quantify binding affinity and thermodynamic parameters.

The 2S,2S configuration of the molecule is also critical for its enantioselective interactions with biological systems. A 2023 study in Organic & Biomolecular Chemistry demonstrated that the R-enantiomer exhibits significantly different cytotoxicity profiles compared to the S-enantiomer, highlighting the importance of stereochemistry in drug efficacy and safety. This finding underscores the need for chiral resolution during synthesis to isolate the active enantiomer.

In conclusion, (2S)-2-(2S)-2-{(tert-butoxy)carbonylamino}propanamido-3-hydroxypropanoic acid represents a promising candidate for advanced therapeutic applications. Its unique structure, combining chiral centers, protected amino groups, and hydroxyl functionalities, enables interactions with complex biological targets. Ongoing research into its synthetic methods, biological mechanisms, and pharmacological applications is expected to expand its potential in medicine and biotechnology. The compound's properties, including its metabolic stability and enantioselective activity, make it a valuable subject for further exploration in drug discovery and development.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd